1-(cyclopentylmethyl)-1H-pyrazole
Overview
Description
1-(Cyclopentylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The cyclopentylmethyl group attached to the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopentylmethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentylmethyl hydrazine with 1,3-diketones or β-ketoesters can yield the desired pyrazole derivative. The reaction typically requires acidic or basic catalysts and is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylmethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or aminated pyrazole derivatives.
Scientific Research Applications
1-(Cyclopentylmethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(cyclopentylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-1H-pyrazole
- 1-(Cyclohexylmethyl)-1H-pyrazole
- 1-(Cyclobutylmethyl)-1H-pyrazole
Comparison: 1-(Cyclopentylmethyl)-1H-pyrazole is unique due to the specific size and conformation of the cyclopentylmethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities, selectivity, and stability, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
1-(cyclopentylmethyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-5-9(4-1)8-11-7-3-6-10-11/h3,6-7,9H,1-2,4-5,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKZICCTAUACMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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